molecular formula C29H50N10O7 B14250971 L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline CAS No. 396080-56-1

L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline

Cat. No.: B14250971
CAS No.: 396080-56-1
M. Wt: 650.8 g/mol
InChI Key: GZXBWXCAIMNZPU-YFNVTMOMSA-N
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Description

L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline is a complex peptide compound It is composed of several amino acids, including lysine, proline, ornithine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and proline.

    Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.

    Substitution: This reaction can involve the replacement of specific amino acids or functional groups within the peptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of hydroxyproline, while reduction may lead to the cleavage of disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: It is utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: It is used in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can be compared with other similar peptide compounds, such as:

These compounds share similar structural features but differ in their amino acid composition and sequence, which can influence their biological activity and applications. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.

Properties

CAS No.

396080-56-1

Molecular Formula

C29H50N10O7

Molecular Weight

650.8 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C29H50N10O7/c30-12-2-1-7-18(31)26(43)38-15-5-10-21(38)25(42)36-19(8-3-13-34-29(32)33)27(44)39-16-4-9-20(39)24(41)35-17-23(40)37-14-6-11-22(37)28(45)46/h18-22H,1-17,30-31H2,(H,35,41)(H,36,42)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

GZXBWXCAIMNZPU-YFNVTMOMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N)C(=O)O

Origin of Product

United States

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